2-methyl-5-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 249.18 g/mol. The compound is classified under pyridine derivatives, which are known for their diverse biological activities and utility in organic synthesis.
This compound is synthesized through various chemical methods, often involving the reaction of piperidine derivatives with pyridine substrates. It can be obtained from specialized chemical suppliers and is used extensively in research settings.
2-methyl-5-(piperidin-4-yl)pyridine dihydrochloride falls under the category of heterocyclic compounds, specifically pyridine derivatives. These compounds are significant in pharmaceutical chemistry due to their ability to interact with biological systems.
The synthesis of 2-methyl-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the following methods:
The reaction conditions must be carefully controlled to ensure high purity and yield of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common in both laboratory and industrial settings.
The molecular structure of 2-methyl-5-(piperidin-4-yl)pyridine dihydrochloride can be represented by its IUPAC name, and its canonical SMILES notation is CC1=NC=C(C=C1)C2CCNCC2.Cl.Cl
. The compound features a pyridine ring substituted with a piperidine moiety, which contributes to its chemical properties.
Property | Value |
---|---|
CAS Number | 2731008-79-8 |
Molecular Formula | C11H18Cl2N2 |
Molecular Weight | 249.18 g/mol |
IUPAC Name | 2-methyl-5-piperidin-4-ylpyridine;dihydrochloride |
InChI Key | WGONELRRIGQYHS-UHFFFAOYSA-N |
2-methyl-5-(piperidin-4-yl)pyridine dihydrochloride can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-methyl-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. This interaction modulates their activity, leading to various biological effects. The precise molecular pathways depend on the context of its application, particularly in drug development and therapeutic research.
The compound exhibits typical characteristics associated with solid salts:
Key chemical properties include:
2-methyl-5-(piperidin-4-yl)pyridine dihydrochloride has several important applications:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3